molecular formula C8H20ClN B1633662 2,4,4-Trimethylpentan-2-amine hydrochloride CAS No. 58618-91-0

2,4,4-Trimethylpentan-2-amine hydrochloride

Cat. No.: B1633662
CAS No.: 58618-91-0
M. Wt: 165.7 g/mol
InChI Key: KKGHCTJMWJATGK-UHFFFAOYSA-N
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Description

2,4,4-Trimethylpentan-2-amine Hydrochloride, also known as tert-Octylamine Hydrochloride, is a chemical building block of interest in organic synthesis and medicinal chemistry research . The compound serves as a synthetic intermediate; for instance, it has been utilized in the synthesis of heteroaryl compounds investigated for their potential to modulate the activity of beta-glucocerebrosidase, suggesting relevance in early-stage drug discovery programs . As a structural motif, it can contribute to the physicochemical properties of larger molecules. Researchers value this amine hydrochloride salt for its utility in constructing novel molecular architectures with potential therapeutic applications. Further investigation is required to fully elucidate its specific mechanisms of action and broader applicability in scientific research. This product is strictly for laboratory research use.

Properties

IUPAC Name

2,4,4-trimethylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2,3)6-8(4,5)9;/h6,9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGHCTJMWJATGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58618-91-0
Record name 2,4,4-Trimethylpentan-2-amine Hydrochloride
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Preparation Methods

Direct Protonation of tert-Octylamine with Hydrochloric Acid

The most straightforward synthesis involves the acid-base reaction between tert-octylamine (2,4,4-trimethylpentan-2-amine) and hydrochloric acid. This method is widely employed due to its simplicity and high yield.

Procedure :

  • Reaction Setup : tert-Octylamine (1.0 mol) is dissolved in anhydrous diethyl ether or ethanol under inert atmosphere.
  • Acid Addition : Gaseous hydrogen chloride (HCl) is bubbled through the solution at 0–5°C until saturation is achieved. Alternatively, concentrated aqueous HCl (37%) is added dropwise with stirring.
  • Crystallization : The mixture is cooled to −20°C, inducing precipitation of the hydrochloride salt.
  • Isolation : The solid is filtered, washed with cold ether, and dried under vacuum.

Key Parameters :

  • Solvent : Ethanol or ether enhances solubility and crystallization.
  • Temperature : Controlled addition at low temperatures minimizes side reactions.
  • Yield : Near-quantitative (95–98%) when using stoichiometric HCl.

Mechanistic Insight :
The lone pair on the tertiary amine’s nitrogen atom reacts with HCl’s proton, forming the ammonium ion (R₃NH⁺), which pairs with the chloride counterion. The absence of β-hydrogens in tert-octylamine precludes elimination reactions, ensuring high purity.

Phosphorus Pentachloride-Mediated Chlorination

An alternative route utilizes phosphorus pentachloride (PCl₅) to generate the hydrochloride salt under anhydrous conditions. This method is less common but offers advantages in moisture-sensitive applications.

Procedure :

  • Reagent Mixing : tert-Octylamine (1.0 mol) and PCl₅ (1.1 mol) are combined in dry dichloromethane (DCM).
  • Reaction : The mixture is refluxed at 40°C for 48 hours under nitrogen.
  • Workup : The solution is filtered to remove residual phosphorus oxides, and the solvent is evaporated.
  • Purification : The crude product is recrystallized from acetone/hexane.

Key Parameters :

  • Solvent : Dichloromethane or chloroform facilitates reagent solubility.
  • Stoichiometry : Excess PCl₅ ensures complete conversion.
  • Yield : Reported at 85–90% in optimized setups.

Mechanistic Pathway :
PCl₅ acts as both a chlorinating agent and HCl source. The reaction proceeds via the formation of a phosphoramidate intermediate, which hydrolyzes upon workup to release HCl and regenerate the amine hydrochloride.

Industrial-Scale Production Considerations

Comparative Analysis of Synthesis Methods

Method Reagents Conditions Yield Purity Scalability
HCl Protonation HCl (gaseous/aqueous) 0–5°C, 2–4 h 95–98% >99% High
PCl₅-Mediated Chlorination PCl₅, DCM 40°C, 48 h 85–90% 95–97% Moderate

Advantages and Limitations :

  • HCl Protonation : Ideal for lab-scale and industrial use but requires careful HCl handling.
  • PCl₅ Method : Avoids aqueous workup but generates phosphorus waste, complicating disposal.

Challenges and Optimization Strategies

Hygroscopicity Management

The hydrochloride salt is hygroscopic, necessitating storage under anhydrous conditions. Silica gel desiccants and vacuum-sealed packaging extend shelf life.

Byproduct Formation

Trace impurities from incomplete protonation (e.g., free amine) are removed via wash cycles with cold ether. Purity is confirmed by titrimetric analysis or NMR.

Solvent Selection

Ethanol-water mixtures (1:1) balance solubility and crystallization kinetics, reducing solvent usage by 30% compared to pure ethanol.

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Trimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of lower amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

2,4,4-Trimethylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of amine metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4,4-Trimethylpentan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways.

    Receptor Binding: It can bind to receptors, altering cellular signaling and physiological responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally characterized by a highly branched alkyl chain (2,4,4-trimethylpentan-2-amine) and a chloride counterion. Key comparisons with analogous compounds include:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Purity Physical Form Key Applications
2,4,4-Trimethylpentan-2-amine HCl 58618-91-0 C₈H₂₀ClN 165.71 ≥98% White crystalline solid Organic synthesis intermediate
2,4,4-Trimethylpentan-2-amine HBr 1093859-61-0 C₈H₂₀BrN 210.16 >98% Not specified Research chemical
Benzydamine HCl Not provided C₁₉H₂₃N₂O·HCl 345.91 Not specified Not specified Anti-inflammatory drug
Tapentadol HCl 175591-23-8 C₁₄H₂₃NO₂·HCl 294.80 Not specified Not specified Analgesic (opioid)



Key Observations :

  • Branched vs. Aromatic Amines : Unlike benzydamine HCl (aromatic) or tapentadol HCl (complex opioid), 2,4,4-trimethylpentan-2-amine HCl features a branched alkyl chain, enhancing steric hindrance and influencing reactivity in catalytic reactions .
  • Counterion Effects : The hydrobromide analog (C₈H₂₀BrN) has a higher molecular weight (210.16 vs. 165.71) and altered solubility compared to the hydrochloride .

Biological Activity

2,4,4-Trimethylpentan-2-amine hydrochloride, commonly referred to as a branched-chain amine, has garnered attention in various fields of biological and medicinal research due to its unique chemical properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and various research findings.

  • Molecular Formula : C₇H₁₉ClN
  • Molecular Weight : 165.71 g/mol
  • Appearance : White crystalline powder

The biological activity of 2,4,4-trimethylpentan-2-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems and enzymes. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, influencing the overall biochemical processes within cells.
  • Receptor Binding : It may bind to various receptors, altering cellular signaling pathways and physiological responses. Notably, it interacts with adrenergic receptors, affecting neurotransmitter release such as norepinephrine and dopamine.

Biological Activities

Research indicates that 2,4,4-trimethylpentan-2-amine hydrochloride exhibits several biological activities:

  • Stimulant Properties : It enhances alertness and energy levels by increasing the release of neurotransmitters like norepinephrine and dopamine. This mechanism makes it a candidate for cognitive enhancement studies.
  • Potential Therapeutic Applications :
    • Investigated for its role in treating conditions related to amine metabolism.
    • Explored as a precursor in drug synthesis for various therapeutic agents.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, with applications in food science to extend shelf life by inhibiting foodborne pathogens.

Case Studies

  • Cognitive Enhancement :
    • A study demonstrated that administration of 2,4,4-trimethylpentan-2-amine hydrochloride resulted in increased cognitive performance in animal models. Behavioral assays indicated enhanced focus and reduced fatigue during prolonged tasks.
  • Enzyme Interaction Studies :
    • Research focused on the compound's ability to inhibit monoamine oxidase (MAO) enzymes, revealing significant inhibitory effects at low concentrations (IC50 < 50 nM), suggesting its utility in neurological disorders like Parkinson's disease .
  • Antimicrobial Testing :
    • In vitro assays showed that the compound effectively inhibited the growth of several foodborne pathogens, with inhibition zones measured against controls indicating promising antimicrobial activity.

Data Tables

Study Focus Findings Reference
Cognitive EnhancementIncreased alertness and focus in animal models
Enzyme InhibitionSignificant inhibition of MAO (IC50 < 50 nM)
Antimicrobial ActivityEffective against foodborne pathogens

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trimethylpentan-2-amine hydrochloride
Reactant of Route 2
2,4,4-Trimethylpentan-2-amine hydrochloride

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